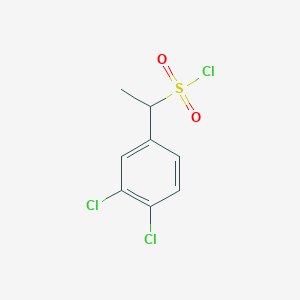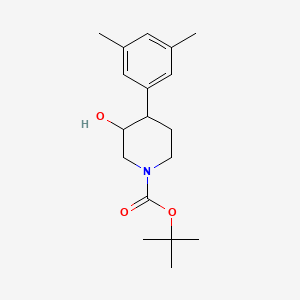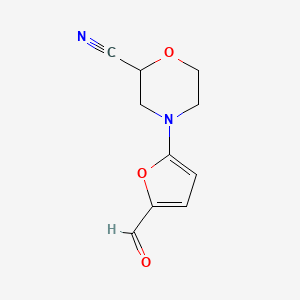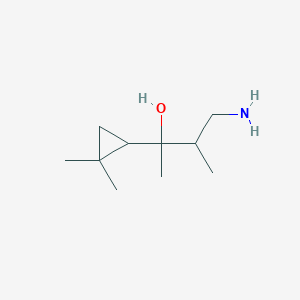
4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol is an organic compound with the molecular formula C₉H₁₉NO. This compound features a cyclopropyl group, which is known for its unique chemical properties due to the ring strain in the three-membered ring. The presence of an amino group and a hydroxyl group makes this compound versatile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, where a precursor compound is oxidized to form the alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol can undergo oxidation to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclopropyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol: A similar compound with a slightly different structure.
4-Amino-2-(2,2-dimethylcyclopropyl)pentan-2-ol: Another related compound with an extended carbon chain.
Uniqueness
4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol is unique due to the specific arrangement of its functional groups and the presence of the cyclopropyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
4-amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-7(6-11)10(4,12)8-5-9(8,2)3/h7-8,12H,5-6,11H2,1-4H3 |
Clave InChI |
PADGDPKINVOWBG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C)(C1CC1(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166386.png)


![5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde](/img/structure/B13166401.png)
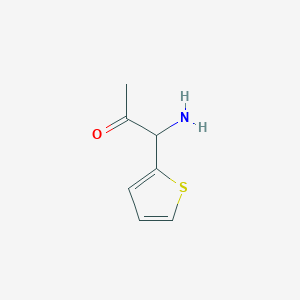
![(2S)-4-(Methylsulfanyl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13166415.png)
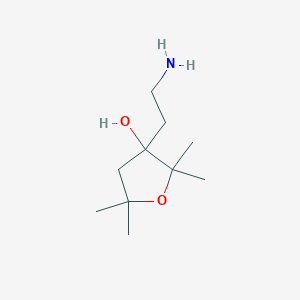

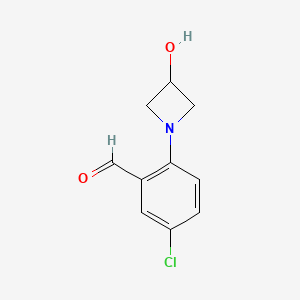
![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate](/img/structure/B13166433.png)
